molecular formula C21H24N4O5S B10971129 3-({4-[(2,6-Dimethylpyrimidin-4-yl)sulfamoyl]phenyl}carbamoyl)bicyclo[2.2.1]heptane-2-carboxylic acid

3-({4-[(2,6-Dimethylpyrimidin-4-yl)sulfamoyl]phenyl}carbamoyl)bicyclo[2.2.1]heptane-2-carboxylic acid

Cat. No.: B10971129
M. Wt: 444.5 g/mol
InChI Key: CRDFRHIEYSAUMV-UHFFFAOYSA-N
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Description

3-[(4-{[(2,6-DIMETHYL-4-PYRIMIDINYL)AMINO]SULFONYL}ANILINO)CARBONYL]BICYCLO[221]HEPTANE-2-CARBOXYLIC ACID is a complex organic compound with a unique structure that includes a bicyclic heptane ring, a sulfonyl group, and a pyrimidinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-{[(2,6-DIMETHYL-4-PYRIMIDINYL)AMINO]SULFONYL}ANILINO)CARBONYL]BICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID involves multiple steps, starting with the preparation of the bicyclo[2.2.1]heptane core. This is typically achieved through a Diels-Alder reaction, followed by functionalization to introduce the carboxylic acid group. The sulfonyl group is then introduced via sulfonylation, and the pyrimidinyl moiety is attached through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Diels-Alder reaction and automated systems for the subsequent functionalization steps. The use of high-throughput screening to identify optimal reaction conditions and catalysts would also be beneficial.

Chemical Reactions Analysis

Types of Reactions

3-[(4-{[(2,6-DIMETHYL-4-PYRIMIDINYL)AMINO]SULFONYL}ANILINO)CARBONYL]BICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or alkane. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

3-[(4-{[(2,6-DIMETHYL-4-PYRIMIDINYL)AMINO]SULFONYL}ANILINO)CARBONYL]BICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: The compound is investigated for its potential therapeutic effects, such as its ability to inhibit specific enzymes or to act as an anti-inflammatory agent.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 3-[(4-{[(2,6-DIMETHYL-4-PYRIMIDINYL)AMINO]SULFONYL}ANILINO)CARBONYL]BICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. For example, it may inhibit the activity of an enzyme by binding to its active site, preventing the enzyme from catalyzing its normal reaction.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-[(4-{[(2,6-DIMETHYL-4-PYRIMIDINYL)AMINO]SULFONYL}ANILINO)CARBONYL]BICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID apart from these similar compounds is its unique bicyclic heptane structure, which imparts distinct chemical and biological properties. This structure allows for specific interactions with molecular targets that are not possible with other compounds, making it a valuable tool in scientific research and industrial applications.

Properties

Molecular Formula

C21H24N4O5S

Molecular Weight

444.5 g/mol

IUPAC Name

3-[[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid

InChI

InChI=1S/C21H24N4O5S/c1-11-9-17(23-12(2)22-11)25-31(29,30)16-7-5-15(6-8-16)24-20(26)18-13-3-4-14(10-13)19(18)21(27)28/h5-9,13-14,18-19H,3-4,10H2,1-2H3,(H,24,26)(H,27,28)(H,22,23,25)

InChI Key

CRDFRHIEYSAUMV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3C4CCC(C4)C3C(=O)O

Origin of Product

United States

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